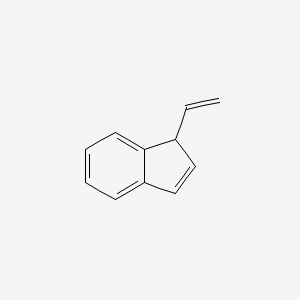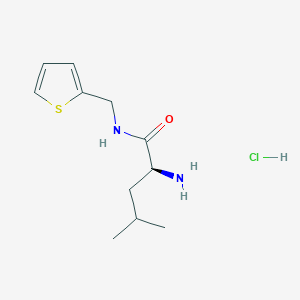
1H-Indene, 1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 1-ethenyl- is an organic compound with the molecular formula C11H10 It is a derivative of indene, where the hydrogen atom at the first position is replaced by an ethenyl group
Preparation Methods
The synthesis of 1H-Indene, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of indene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the ethenyl group on the indene ring. Industrial production methods may involve similar catalytic processes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1H-Indene, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups. Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Polymerization: The ethenyl group allows for polymerization reactions, leading to the formation of polyindene derivatives.
Scientific Research Applications
1H-Indene, 1-ethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials
Mechanism of Action
The mechanism by which 1H-Indene, 1-ethenyl- exerts its effects depends on the specific reaction or application. In polymerization reactions, the ethenyl group undergoes radical or ionic polymerization, leading to the formation of long polymer chains. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Indene, 1-ethenyl- can be compared with other indene derivatives:
1H-Indene, 1-ethyl-: This compound has an ethyl group instead of an ethenyl group, leading to different chemical reactivity and applications.
1H-Indene, 1-ethylidene-:
1H-Indene, 1-ethyl-2,3-dihydro-: This derivative has additional hydrogen atoms, making it more saturated and affecting its reactivity
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of indene derivatives in scientific research and industry.
Properties
IUPAC Name |
1-ethenyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWJJJOJBSVOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C=CC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-83-2 |
Source


|
| Record name | Indene, 1-ethylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11747644.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11747654.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747656.png)
![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747669.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747692.png)
amine](/img/structure/B11747696.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B11747720.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747723.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11747728.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11747734.png)
![{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine](/img/structure/B11747738.png)
![3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747741.png)
